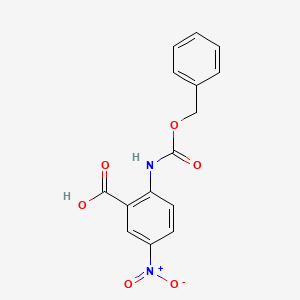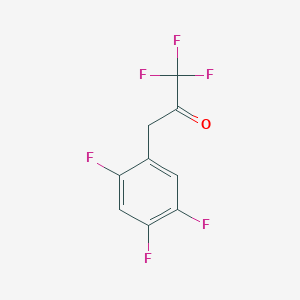
Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of a triazole derivative with a propylamine and a methyl ester. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and control the reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.
科学的研究の応用
Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.
類似化合物との比較
Similar Compounds
- Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Methyl 2-(butylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Methyl 2-(propylamino)-3-(1h-1,2,3-triazol-1-yl)propanoate
Uniqueness
Methyl 2-(propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern on the triazole ring and the presence of a propylamino group. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
methyl 2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-11-8(9(14)15-2)5-13-7-10-6-12-13/h6-8,11H,3-5H2,1-2H3 |
InChIキー |
LQUJQFMVCDKLTH-UHFFFAOYSA-N |
正規SMILES |
CCCNC(CN1C=NC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)




![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)

![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)

![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)

